

# Optimizing research design for studying the impact of CDFIs on specific populations.

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## Compound of Interest

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## Technical Support Center: Optimizing Research on CDFI Impact

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when designing and implementing studies on the impact of Community Development Financial Institutions (**CDFIs**) on specific populations.

## Frequently Asked Questions (FAQs) & Troubleshooting Guides

### 1. Defining and Measuring Social Impact

**Question:** How can we move beyond simple output metrics (e.g., number of loans, dollar amount) to measure the true social impact of a **CDFI's** activities on a specific population?

**Answer:** Measuring social impact requires a multi-faceted approach that combines quantitative and qualitative data. It is crucial to develop a clear "theory of change" that outlines the expected causal chain from the **CDFI's** activities to the desired long-term outcomes for the target population.

Troubleshooting Guide:

- Problem: Difficulty in attributing observed changes in the target population directly to the **CDFI's** intervention.
- Solution: Employ a logic model to visually map the relationship between inputs, activities, outputs, short-term outcomes, and long-term impact.<sup>[1][2][3][4][5]</sup> This framework helps in identifying key indicators to track at each stage and strengthens the case for attribution.

#### Experimental Protocol: Developing a Logic Model

- Identify the long-term impact: What is the ultimate change you want to see in the target population (e.g., increased financial stability, reduced wealth gap)?
- Define the intermediate outcomes: What are the necessary precursors to the long-term impact (e.g., improved credit scores, increased business revenue, sustained homeownership)?
- Specify the short-term outcomes: What are the immediate results of the **CDFI's** activities (e.g., access to affordable credit, completion of financial literacy training)?
- List the outputs: What are the direct products of the **CDFI's** activities (e.g., number of loans disbursed, number of individuals counseled)?
- Detail the activities: What are the specific actions the **CDFI** undertakes (e.g., loan underwriting, providing technical assistance)?
- Enumerate the inputs: What resources are invested in the **CDFI's** activities (e.g., financial capital, staff time)?

## 2. Data Collection and Quality

Question: What are the best practices for collecting sensitive demographic and financial data from **CDFI** clients, especially those from vulnerable populations?

Answer: Building trust and ensuring data privacy are paramount. It is essential to be transparent about how the data will be used and to offer clear, easy-to-understand consent forms.

### Troubleshooting Guide:

- Problem: High rates of non-response or incomplete data on demographic or financial indicators.
- Solution:
  - Simplify data collection instruments: Use clear and concise language.
  - Offer multiple modes of data collection: (e.g., online, paper, phone interview) to accommodate different preferences and abilities.
  - Train data collectors: Ensure they are culturally competent and can build rapport with participants.
  - Provide incentives: Small stipends or gift cards can increase participation rates.
  - Leverage existing data: With appropriate permissions, utilize data already collected by the **CDFI** for operational purposes.[\[6\]](#)

### Experimental Protocol: Collecting Demographic Data

- Develop a Data Collection Form:
  - Include clear instructions and a statement on data confidentiality.
  - Use standardized demographic questions based on guidance from bodies like the U.S. Census Bureau or the **CDFI** Fund.[\[7\]](#)
  - For applications taken in person where the applicant declines to provide information, note ethnicity, race, and sex based on visual observation or surname, as per Home Mortgage Disclosure Act (HMDA) guidelines where applicable.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Obtain Informed Consent:
  - Explain the purpose of the data collection and how it will be used for research and program improvement.

- Assure participants that their personal information will be anonymized and reported in aggregate.
- Clearly state that participation is voluntary and will not affect their access to services.
- Data Entry and Management:
  - Establish a secure database for data storage.
  - Implement data quality checks to identify and correct errors.

### 3. Research Design and Methodology

Question: Randomized controlled trials (RCTs) are often not feasible for studying **CDFI** impact. What are some rigorous quasi-experimental alternatives?

Answer: Quasi-experimental designs can provide robust evidence of impact when RCTs are not practical. These methods use statistical techniques to create a comparison group that is as similar as possible to the treatment group.[\[11\]](#)[\[12\]](#)

Troubleshooting Guide:

- Problem: Difficulty in constructing a credible comparison group.
- Solution: Propensity score matching (PSM) is a powerful technique that can be used to match individuals who received a **CDFI** loan with a statistically similar group of individuals who did not.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Experimental Protocol: Propensity Score Matching (PSM)

- Data Collection: Gather a rich dataset on both the "treatment" group (**CDFI** borrowers) and a "control" group (non-borrowers) that includes a wide range of observable characteristics that might influence both the likelihood of receiving a loan and the outcome of interest (e.g., demographics, credit history, income, education).
- Propensity Score Estimation: Use a logistic regression model to estimate the probability (propensity score) of each individual receiving the treatment (the **CDFI** loan) based on their observable characteristics.

- **Matching:** Match each individual in the treatment group with one or more individuals in the control group who have a very similar propensity score. Common matching algorithms include nearest neighbor matching, radius matching, and kernel matching.
- **Impact Estimation:** After matching, compare the average outcome of interest between the treatment and matched control groups. The difference in outcomes can be attributed to the **CDFI** loan.
- **Assess Match Quality:** Conduct balancing tests to ensure that the characteristics of the treatment and matched control groups are indeed similar.

## Quantitative Data Summary

The following tables summarize key quantitative findings from research on **CDFI** impact.

Table 1: Impact of **CDFI** Loans on Borrower Credit Scores

Borrower's Initial Credit Score	Average Credit Score Increase	Percentage of Borrowers with >30-point Increase
Below 520	90 points	>85%
521-620	29 points	>56%

Source: Adapted from a survey of **CDFIs** offering Small Dollar Consumer and Business Loans (SDCBLs).[17]

Table 2: Financial Performance of LISC Borrowers vs. All CBDOs

Financial Indicator	LISC Borrowers (Annual Growth)	All CBDOs (Annual Growth)
Total Assets	6.1%	2.4%

Source: Adapted from a study by the Local Initiatives Support Corporation (LISC).[18][19][20]

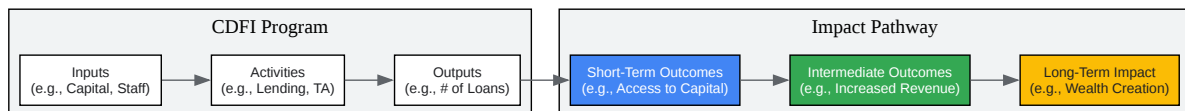
Table 3: Disparities in Assets Held by Minority-Led vs. White-Led **CDFIs** (2017)

CDFI Leadership	Total Assets
Minority-Led	\$5 billion
White-Led	\$35 billion

Source: Hope Policy Institute analysis of federal data.[21]

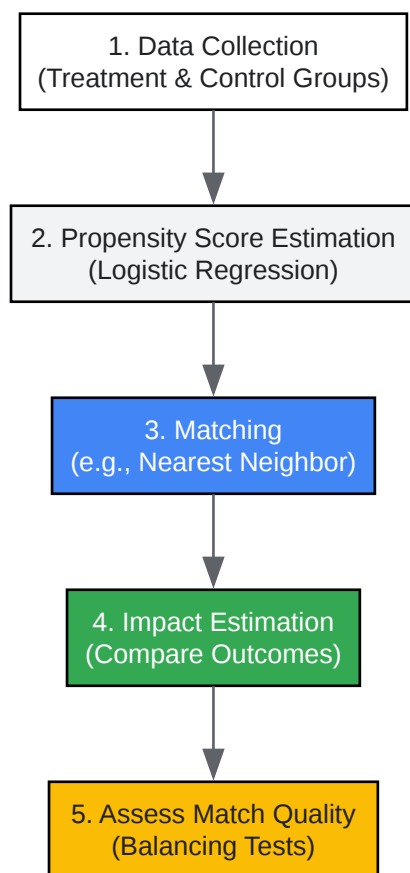
## Mandatory Visualizations

Here are diagrams illustrating key concepts in research design for studying **CDFI** impact.



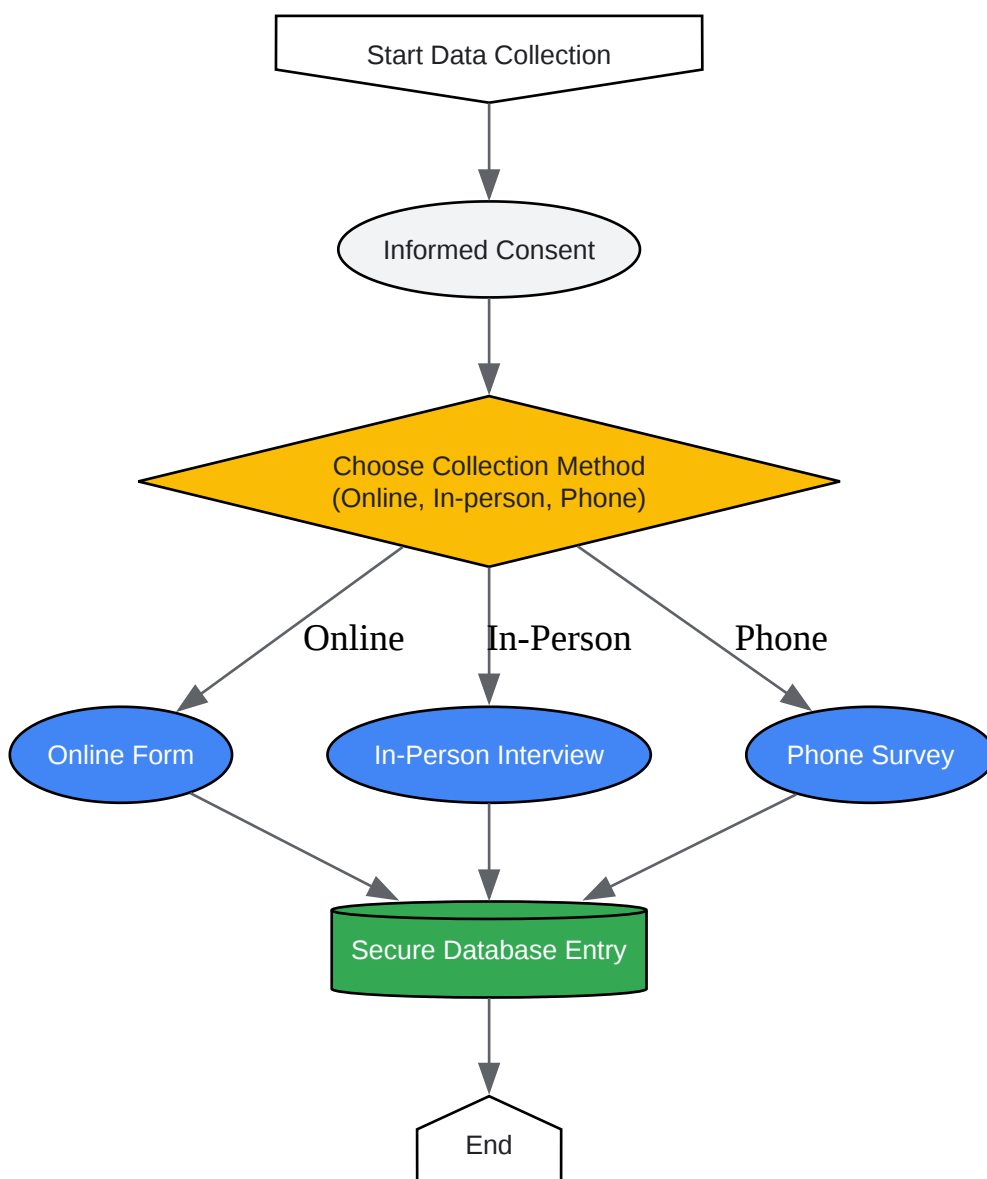
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Caption: A logic model illustrating the causal pathway from **CDFI** inputs to long-term impact.



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Caption: The workflow for conducting a Propensity Score Matching (PSM) analysis.



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Caption: A workflow for ethical and effective demographic data collection.

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